Batatasin Iv

Description

This compound has been reported in Dioscorea oppositifolia, Dioscorea alata, and other organisms with data available.

Structure

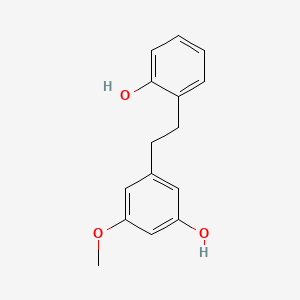

2D Structure

3D Structure

Properties

IUPAC Name |

3-[2-(2-hydroxyphenyl)ethyl]-5-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-18-14-9-11(8-13(16)10-14)6-7-12-4-2-3-5-15(12)17/h2-5,8-10,16-17H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMFLNFLJUUODE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)O)CCC2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50209107 | |

| Record name | Batatasin IV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Batatasin IV | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032641 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60347-67-3 | |

| Record name | Batatasin IV | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60347-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Batatasin IV | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060347673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Batatasin IV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Batatasin IV | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032641 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

99.5 - 100.5 °C | |

| Record name | Batatasin IV | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032641 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Batatasin IV: A Technical Deep-Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Batatasin IV, a dihydrostilbenoid compound, has emerged as a molecule of interest in the field of anti-inflammatory research. Its primary mechanism of action involves the inhibition of Leukotriene A4 Hydrolase (LTA4H), a bifunctional zinc metalloenzyme pivotal in the biosynthesis of the potent pro-inflammatory mediator, Leukotriene B4 (LTB4). This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and experimental validation of this compound's mechanism of action. The information presented herein is intended to support further research and drug development efforts targeting inflammatory pathways.

Core Mechanism: Inhibition of Leukotriene A4 Hydrolase (LTA4H)

This compound functions as an inhibitor of the enzyme Leukotriene A4 Hydrolase (LTA4H).[1] LTA4H possesses two distinct catalytic activities: an epoxide hydrolase activity that converts LTA4 to the pro-inflammatory lipid mediator LTB4, and an aminopeptidase activity.[2][3] this compound has been shown to inhibit the aminopeptidase activity of LTA4H, with a reported half-maximal inhibitory concentration (IC50) of 91.4 µM.[2][4] This inhibition disrupts the normal enzymatic function of LTA4H, leading to a reduction in the production of its downstream inflammatory products.

Quantitative Data on LTA4H Inhibition

The inhibitory potency of this compound on LTA4H has been quantified, providing a key metric for its biological activity.

| Compound | Target Enzyme | Assay Substrate | IC50 (µM) | Reference |

| This compound | Leukotriene A4 Hydrolase (LTA4H) | Alanine p-nitroanilide | 91.4 | Petruncio, G., et al. (2020)[2] |

Signaling Pathway Modulation

The primary consequence of this compound's inhibition of LTA4H is the disruption of the leukotriene signaling cascade. By reducing the synthesis of LTB4, this compound indirectly modulates the downstream signaling events mediated by this potent chemoattractant.

The LTA4H-LTB4-BLT1/2 Signaling Axis

Leukotriene B4 (LTB4) exerts its pro-inflammatory effects by binding to and activating two G-protein coupled receptors: the high-affinity LTB4 receptor 1 (BLT1) and the low-affinity LTB4 receptor 2 (BLT2). These receptors are primarily expressed on the surface of immune cells, particularly neutrophils. The binding of LTB4 to its receptors triggers a cascade of intracellular signaling events, including the activation of mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB) pathway. This signaling culminates in a variety of cellular responses that drive the inflammatory process, such as chemotaxis (directed cell migration), phagocytosis, and the release of pro-inflammatory cytokines and reactive oxygen species.

By inhibiting LTA4H, this compound effectively reduces the available LTB4 to activate this signaling pathway, thereby dampening the inflammatory response.

Caption: this compound inhibits LTA4H, reducing LTB4 production and downstream inflammatory signaling.

Experimental Protocols

The following provides a detailed methodology for a key experiment cited in the literature for assessing the inhibitory activity of compounds on LTA4H.

In Vitro Leukotriene A4 Hydrolase (LTA4H) Inhibition Assay (Aminopeptidase Activity)

This protocol is based on the method described for determining the IC50 of this compound on the aminopeptidase activity of LTA4H.

Objective: To determine the concentration of this compound required to inhibit 50% of the aminopeptidase activity of recombinant human LTA4H.

Materials:

-

Recombinant human LTA4H

-

This compound

-

Alanine p-nitroanilide (substrate)

-

Assay Buffer (e.g., Tris-HCl or phosphate buffer at physiological pH)

-

Dimethyl sulfoxide (DMSO) for compound dilution

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in the assay buffer to achieve a range of final concentrations for testing. Ensure the final DMSO concentration in all wells is consistent and does not exceed a level that affects enzyme activity (typically ≤1%).

-

Enzyme and Substrate Preparation: Dilute the recombinant human LTA4H to the desired working concentration in the assay buffer. Prepare a stock solution of the substrate, alanine p-nitroanilide, in the assay buffer.

-

Assay Setup:

-

Add a fixed volume of the diluted LTA4H enzyme solution to each well of the 96-well microplate.

-

Add the various concentrations of this compound or vehicle control (assay buffer with the same final DMSO concentration) to the respective wells.

-

Incubate the enzyme and compound mixture for a predetermined period at a controlled temperature (e.g., 15 minutes at 37°C) to allow for inhibitor binding.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding a fixed volume of the alanine p-nitroanilide substrate solution to all wells.

-

Immediately place the microplate in the plate reader and monitor the increase in absorbance at 405 nm over time. The cleavage of alanine p-nitroanilide by the aminopeptidase activity of LTA4H releases p-nitroaniline, which absorbs light at this wavelength.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.

-

Normalize the velocities to the vehicle control (representing 100% enzyme activity).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

-

Caption: Workflow for the in vitro LTA4H aminopeptidase inhibition assay.

Conclusion and Future Directions

This compound represents a valuable research tool for investigating the role of the LTA4H/LTB4 pathway in inflammatory processes. Its defined mechanism of action as an LTA4H inhibitor provides a solid foundation for its use in in vitro and in vivo studies. Future research should focus on elucidating the broader cellular effects of this compound, including its impact on specific downstream signaling events, cytokine profiles, and immune cell function. Furthermore, structure-activity relationship studies could lead to the development of more potent and selective analogs with therapeutic potential for the treatment of inflammatory diseases.

References

Batatasin IV: A Technical Guide to its Biological Activity and Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Batatasin IV, a naturally occurring bibenzyl compound isolated from the tubers of Dioscorea batatas, has emerged as a molecule of interest in the field of pharmacology, primarily due to its anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activity and its molecular targets. It consolidates available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to serve as a valuable resource for researchers and professionals in drug discovery and development. The primary molecular target identified for this compound is Leukotriene A4 hydrolase (LTA4H), a key enzyme in the biosynthesis of the potent pro-inflammatory mediator Leukotriene B4. By inhibiting LTA4H, this compound effectively modulates inflammatory pathways. This guide will delve into the specifics of this interaction and explore other potential biological activities and molecular targets, drawing comparisons with related Batatasin compounds where direct data for this compound is limited.

I. Introduction

This compound is a member of the bibenzyl class of natural products, characterized by two phenyl rings linked by an ethylene bridge. It is naturally found in the tubers of the Chinese yam, Dioscorea batatas.[1][2] The anti-inflammatory potential of this compound positions it as a promising candidate for further investigation in the development of novel therapeutics for inflammatory diseases. This document aims to provide an in-depth technical resource by summarizing the known biological activities, identifying molecular targets, presenting quantitative data, and outlining the experimental protocols used to elucidate these properties.

II. Biological Activity and Molecular Targets

The principal biological activity of this compound that has been characterized is its anti-inflammatory effect, which is attributed to its inhibitory action on Leukotriene A4 hydrolase (LTA4H).[1][2]

A. Anti-inflammatory Activity

1. Inhibition of Leukotriene A4 Hydrolase (LTA4H):

LTA4H is a bifunctional zinc enzyme that catalyzes the final and rate-limiting step in the biosynthesis of Leukotriene B4 (LTB4), a potent lipid mediator of inflammation. LTB4 is involved in the recruitment and activation of neutrophils, contributing to the inflammatory cascade in various diseases such as asthma, arthritis, and inflammatory bowel disease. This compound has been identified as an inhibitor of LTA4H, thereby reducing the production of LTB4 and exerting its anti-inflammatory effects.[1][2]

B. Insights from Related Batatasin Compounds

While specific quantitative data for this compound is emerging, studies on structurally related compounds, Batatasin I and Batatasin III, provide valuable insights into the potential broader anti-inflammatory mechanisms of this class of molecules.

-

Batatasin I: This related phenanthrene derivative has been shown to inhibit both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[3] COX-2 is a key enzyme in the synthesis of prostaglandins, another class of pro-inflammatory mediators. 5-LOX is involved in the upstream synthesis of leukotrienes. Batatasin I also inhibits degranulation in mast cells, a critical event in allergic and inflammatory responses.[3]

-

Batatasin III Analogs: Synthetic analogs of Batatasin III have been demonstrated to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO), a pro-inflammatory molecule.[4] Mechanistic studies on these analogs have revealed an inhibitory effect on the expression of inducible nitric oxide synthase (iNOS) and the phosphorylation of p65, a subunit of the pro-inflammatory transcription factor NF-κB. Furthermore, a reduction in β-catenin expression was observed.[4] Molecular docking studies have suggested that the p65 subunit of NF-κB could be a potential direct target.[4]

III. Quantitative Data Summary

The following tables summarize the available quantitative data for Batatasin compounds to facilitate a comparative analysis of their bioactivities.

Table 1: In Vitro Inhibitory Activity of Batatasin Compounds

| Compound | Target | Assay Type | IC50 Value | Reference |

| Batatasin III (4) | Leukotriene A-4 hydrolase (Human) | Homogeneous Time-Resolved Fluorescence | 1.7 µM | [5] |

| Batatasin I | Cyclooxygenase-2 (COX-2) | Prostaglandin D2 generation | 1.78 µM | [3] |

| Batatasin I | 5-Lipoxygenase (5-LOX) | Leukotriene C4 production | 1.56 µM | [3] |

| Batatasin III Analog (21) | Nitric Oxide Production | Griess Assay | 12.95 µM | [4] |

Table 2: Cellular Activity of Batatasin Compounds

| Compound | Activity | Cell Line | IC50 Value | Reference |

| Batatasin I | Mast Cell Degranulation | Mouse Bone Marrow-Derived Mast Cells (BMMCs) | 6.7 µM | [3] |

IV. Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.

A. This compound and the Leukotriene B4 Synthesis Pathway

This diagram illustrates the inhibitory effect of this compound on the LTA4H-mediated conversion of LTA4 to the pro-inflammatory LTB4.

Caption: Inhibition of LTA4H by this compound blocks LTB4 synthesis.

B. Potential Anti-inflammatory Mechanisms based on Batatasin Analogs

This diagram depicts the potential signaling pathways modulated by Batatasin analogs, focusing on the NF-κB pathway.

Caption: Potential inhibition of the NF-κB pathway by Batatasin analogs.

C. General Experimental Workflow for Assessing Anti-inflammatory Activity

This diagram outlines a typical experimental workflow to evaluate the anti-inflammatory effects of a compound like this compound.

Caption: Experimental workflow for evaluating anti-inflammatory compounds.

V. Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are generalized protocols for key experiments relevant to the study of this compound.

A. Leukotriene A4 Hydrolase (LTA4H) Inhibition Assay

This assay quantitatively measures the ability of a compound to inhibit the enzymatic activity of LTA4H.

-

Reagents and Materials:

-

Recombinant human LTA4H enzyme

-

Leukotriene A4 (LTA4) methyl ester (substrate)

-

Assay buffer (e.g., Tris-HCl with bovine serum albumin)

-

This compound (test compound)

-

Stop solution (e.g., acetonitrile)

-

Leukotriene B4 (LTB4) standard

-

LC-MS/MS or HPLC system for detection

-

-

Procedure:

-

Prepare a solution of LTA4 substrate by hydrolyzing LTA4 methyl ester with sodium hydroxide immediately before use.

-

In a microplate, add the assay buffer, the LTA4H enzyme, and various concentrations of this compound or vehicle control.

-

Pre-incubate the mixture at room temperature for a specified time (e.g., 15 minutes) to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding the LTA4 substrate.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding the stop solution.

-

Quantify the amount of LTB4 produced using LC-MS/MS or HPLC by comparing with a standard curve of LTB4.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

-

B. Cell-Based Nitric Oxide (NO) Production Assay (Griess Assay)

This assay is used to determine the effect of a compound on the production of NO in cultured cells, typically macrophages like RAW 264.7, upon inflammatory stimulation.

-

Reagents and Materials:

-

RAW 264.7 macrophage cell line

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS) for stimulation

-

This compound (test compound)

-

Griess reagent (Part A: sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Add Griess reagent Part A to the supernatant, followed by Part B, and incubate in the dark at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite (a stable product of NO) in the samples and determine the percentage of inhibition of NO production by this compound.

-

C. Western Blot Analysis for Protein Expression

This technique is used to detect and quantify the expression levels of specific proteins, such as iNOS and phosphorylated p65, in cell lysates.

-

Reagents and Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-iNOS, anti-phospho-p65, anti-p65, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Culture, treat, and stimulate cells as described in the cell-based assay.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

-

VI. Conclusion and Future Directions

This compound demonstrates clear potential as an anti-inflammatory agent, with its primary identified mechanism of action being the inhibition of Leukotriene A4 hydrolase. Insights from related Batatasin compounds suggest that its anti-inflammatory profile may be broader, potentially involving the modulation of the COX, LOX, and NF-κB signaling pathways.

For future research, it is imperative to:

-

Determine the specific IC50 value of this compound for LTA4H.

-

Conduct comprehensive in vitro and in vivo studies to evaluate its efficacy and safety profile.

-

Perform detailed structure-activity relationship (SAR) studies to optimize its potency and selectivity.

-

Utilize proteomic and transcriptomic approaches to identify additional molecular targets and further elucidate its mechanism of action.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound as a potential therapeutic agent for a range of inflammatory disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Batatasin I, a naturally occurring phenanthrene derivative, isolated from tuberous roots of Dioscorea batatas suppresses eicosanoids generation and degranulation in bone marrow derived-mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, anti-inflammatory activity Evaluation, preliminary exploration of the Mechanism, molecule Docking, and structure-activity relationship analysis of batatasin III analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BindingDB BDBM246487 Batatasin III (4)::US20240398793, Compound 8 [bindingdb.org]

Batatasin IV: An In-Depth Technical Guide to its In Vitro Anti-inflammatory Effects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Batatasin IV, a dihydrostilbenoid compound isolated from Chinese yam (Dioscorea batatas), has emerged as a molecule of interest in the study of inflammation. While research on this compound is in its nascent stages, preliminary in vitro data indicate a specific mechanism of action involving the inhibition of leukotriene A4 hydrolase (LTA4H), a key enzyme in the biosynthesis of the potent pro-inflammatory mediator, leukotriene B4. This technical guide provides a comprehensive overview of the current, albeit limited, scientific knowledge regarding the in vitro anti-inflammatory effects of this compound. To offer a broader context for researchers, this document also details the anti-inflammatory properties of related compounds found in Dioscorea species, including Batatasin I and Batatasin III, for which more extensive data are available. This guide is intended to serve as a foundational resource for further investigation into the therapeutic potential of this compound and related bibenzyls and phenanthrenes.

This compound: A Targeted Approach to Inflammation

The primary evidence for the anti-inflammatory activity of this compound stems from its demonstrated ability to inhibit leukotriene A4 hydrolase (LTA4H). LTA4H is a bifunctional zinc enzyme that catalyzes the final step in the synthesis of leukotriene B4 (LTB4), a powerful neutrophil chemoattractant and activator. By inhibiting LTA4H, this compound effectively reduces the production of LTB4, thereby mitigating a key inflammatory cascade.

Quantitative Data: LTA4H Inhibition

A key study has quantified the inhibitory effect of this compound on LTA4H. The available data is summarized in the table below.

| Compound | Target Enzyme | Assay | IC50 Value | Source |

| This compound | Leukotriene A4 Hydrolase (LTA4H) | Alanine p-nitroanilide hydrolysis | 91.4 µM | [1] |

Signaling Pathway: Inhibition of the Leukotriene B4 Biosynthesis

The mechanism of action of this compound involves the direct inhibition of LTA4H, which in turn blocks the conversion of leukotriene A4 (LTA4) to leukotriene B4 (LTB4). This targeted inhibition disrupts a critical pathway in the inflammatory response.

Experimental Protocol: In Vitro LTA4H Inhibition Assay (Representative)

While the precise protocol used to determine the IC50 of this compound is not fully detailed in the available literature, a representative experimental design for an in vitro LTA4H inhibition assay is provided below. This protocol is based on standard methodologies for assessing the activity of this enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the enzymatic activity of recombinant human LTA4H.

Materials:

-

Recombinant human LTA4H

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Leukotriene A4 (LTA4) methyl ester (substrate precursor)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.8, containing 10 mM MgCl2)

-

Stop solution (e.g., methanol containing an internal standard)

-

High-performance liquid chromatography (HPLC) system with a UV detector

Procedure:

-

Enzyme Preparation: A working solution of recombinant human LTA4H is prepared in the assay buffer to a final concentration optimized for detectable product formation within the linear range of the assay.

-

Inhibitor Preparation: A series of dilutions of this compound are prepared in the assay buffer. A vehicle control (e.g., DMSO) is also prepared.

-

Substrate Preparation: LTA4 is freshly prepared by the alkaline hydrolysis of LTA4 methyl ester.

-

Enzyme Reaction:

-

In a microtiter plate, the LTA4H enzyme solution is pre-incubated with either this compound at various concentrations or the vehicle control for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

The enzymatic reaction is initiated by the addition of the freshly prepared LTA4 substrate.

-

The reaction is allowed to proceed for a defined time (e.g., 30 seconds).

-

-

Reaction Termination: The reaction is terminated by the addition of the stop solution.

-

Product Quantification: The samples are analyzed by reverse-phase HPLC to separate and quantify the amount of LTB4 produced. The peak area corresponding to LTB4 is measured.

-

Data Analysis:

-

The percentage of LTA4H inhibition for each concentration of this compound is calculated relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Broader Context: Anti-inflammatory Activity of Related Compounds from Dioscorea Species

While data on this compound is limited, other compounds isolated from Dioscorea species, such as Batatasin I and Batatasin III, have been more extensively studied for their anti-inflammatory properties. These compounds often exhibit different mechanisms of action, providing a broader understanding of the anti-inflammatory potential of this class of natural products.

Quantitative Data for Other Dioscorea Compounds

The following table summarizes the in vitro anti-inflammatory activities of other relevant compounds from Dioscorea.

| Compound | Target/Assay | Cell Line/System | IC50 / Effect | Source |

| Batatasin I | COX-2 Dependent PGD2 Generation | Mouse Bone Marrow-Derived Mast Cells (BMMCs) | 1.78 µM | |

| Batatasin I | 5-Lipoxygenase (5-LOX) Dependent LTC4 Production | Mouse Bone Marrow-Derived Mast Cells (BMMCs) | 1.56 µM | |

| Batatasin I | Mast Cell Degranulation | Mouse Bone Marrow-Derived Mast Cells (BMMCs) | 6.7 µM | |

| Batatasin III Analog (21) | Nitric Oxide (NO) Production | Not specified | 12.95 µM | [2] |

Signaling Pathways Modulated by Other Dioscorea Compounds

Unlike the specific LTA4H inhibition of this compound, other Batatasins and related compounds from Dioscorea have been shown to modulate different inflammatory pathways, such as the NF-κB and MAPK signaling cascades, and inhibit enzymes like COX-2.

Experimental Workflow: General In Vitro Anti-inflammatory Screening

A typical workflow for the initial in vitro screening of compounds like Batatasins for anti-inflammatory activity is depicted below. This workflow allows for the assessment of cytotoxicity and the inhibition of key inflammatory mediators.

Conclusion and Future Directions

The available evidence, though limited, identifies this compound as a promising anti-inflammatory agent with a specific mechanism of action: the inhibition of LTA4H. This targeted approach suggests that this compound may offer a more precise therapeutic intervention with potentially fewer off-target effects compared to broader-acting anti-inflammatory drugs. However, the current understanding of this compound's bioactivity is based on a single reported IC50 value.

For drug development professionals and researchers, the following are critical next steps:

-

Comprehensive In Vitro Profiling: Further studies are required to elucidate the full in vitro anti-inflammatory profile of this compound. This should include assays to measure its effects on a panel of pro-inflammatory and anti-inflammatory cytokines, chemokines, and other inflammatory mediators in various cell types (e.g., macrophages, neutrophils, endothelial cells).

-

Mechanism of Action Studies: Beyond LTA4H, it is important to investigate whether this compound modulates other inflammatory signaling pathways, such as NF-κB, MAPKs, and JAK/STAT, to understand the full scope of its cellular effects.

-

Selectivity and Specificity: The selectivity of this compound for LTA4H over other enzymes, particularly other hydrolases, should be determined to assess its potential for off-target effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batatasin IV is a naturally occurring stilbenoid, a class of phenolic compounds recognized for their diverse biological activities. This technical guide provides an in-depth overview of the natural sources of this compound and related stilbenoids, with a focus on their quantification, extraction methodologies, and putative signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound and Related Stilbenoids

The primary natural sources of batatasins are plants belonging to the genus Dioscorea, commonly known as yams.[1][2] Stilbenoids, in general, are produced by plants in response to stress, injury, or infection and are considered phytoalexins.

1.1. Dioscorea Species (Yams)

The dormant bulbils of the Chinese yam, Dioscorea batatas, are a known source of this compound and V.[3] Various other Dioscorea species have been found to contain a range of batatasins and other stilbenoids. For instance, Batatasin I is widespread, while Batatasin III, IV, and V are comparatively rarer.[2] The peels of Dioscorea species have been shown to be particularly rich in phenanthrenes, including some batatasins.[4]

1.2. Other Plant Families

While Dioscorea is the principal source of batatasins, related stilbenoids have been isolated from other plant families:

-

Orchidaceae: Various Dendrobium species are known to produce a wide array of stilbenoids, including bibenzyls and phenanthrenes.[5]

-

Ericaceae: The evergreen dwarf shrub Empetrum nigrum has been reported to produce Batatasin III.

-

Bryophytes: Bibenzyls and bis(bibenzyls) are major phytochemicals found in bryophytes, particularly in liverworts.[3]

Quantitative Data of Batatasins and Related Stilbenoids in Natural Sources

Table 1: Quantitative Data of Selected Stilbenoids in Dioscorea Species

| Compound | Plant Species | Plant Part | Concentration (µg/g dry weight) | Reference |

| 2,7-dihydroxy-4,6-dimethoxyphenanthrene | Dioscorea quinqueloba | Peel | 173.69 | [1] |

| 6,7-dihydroxy-2,4-dimethoxyphenanthrene | Dioscorea polystachya | Peel | 166.99 | [1] |

| Batatasin I | Dioscorea polystachya | Peel | 419.73 | [1] |

| Batatasin I | Dioscorea batatas | Peel | 35.85 ± 0.12 mg/100g | [4] |

| Unidentified Phenanthrene 1 | Dioscorea batatas | Peel | 47.35 ± 0.25 mg/100g | [4] |

| Unidentified Phenanthrene 2 | Dioscorea batatas | Peel | 29.29 ± 0.08 mg/100g | [4] |

Experimental Protocols

The following sections detail generalized methodologies for the extraction, isolation, and quantification of this compound and related stilbenoids from plant materials.

3.1. Extraction and Isolation

A general workflow for the extraction and isolation of stilbenoids from Dioscorea tubers or bulbils is presented below.

Caption: Generalized workflow for the extraction and isolation of batatasins.

Methodology Details:

-

Sample Preparation: Fresh or dried plant material (e.g., bulbils of Dioscorea batatas) is ground into a fine powder.

-

Extraction: The powdered material is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature with agitation for several hours. This process is typically repeated multiple times to ensure complete extraction.

-

Filtration and Concentration: The extracts are filtered to remove solid plant material, and the filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Stilbenoids are often enriched in the ethyl acetate fraction.

-

Chromatographic Separation: The enriched fraction is subjected to various chromatographic techniques for further purification.

-

Column Chromatography: Silica gel or Sephadex LH-20 column chromatography is commonly used for initial separation.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of individual compounds is often achieved using preparative HPLC with a suitable column (e.g., C18) and mobile phase.

-

3.2. Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the standard method for the quantification of stilbenoids.

Table 2: Typical HPLC Parameters for Stilbenoid Analysis

| Parameter | Description |

| Instrument | High-Performance Liquid Chromatography (HPLC) system |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water (often with a small percentage of formic acid to improve peak shape) |

| Flow Rate | Typically 0.8 - 1.2 mL/min |

| Detection | UV-Vis detector at a wavelength of approximately 280-320 nm, or a Mass Spectrometer (MS) for higher sensitivity and specificity |

| Quantification | Based on a calibration curve generated using a pure standard of the target compound |

Putative Signaling Pathways of this compound and Related Stilbenoids

While the specific signaling pathways modulated by this compound have not been extensively studied, the known anti-inflammatory and antioxidant activities of related stilbenoids, such as Batatasin I and bibenzyls from Dioscorea, suggest potential mechanisms of action.[2] These compounds are likely to exert their effects by modulating key inflammatory and antioxidant signaling cascades.

4.1. Putative Anti-Inflammatory Signaling Pathway

Many natural stilbenoids exhibit anti-inflammatory properties by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . This pathway is a central regulator of inflammation. It is hypothesized that this compound may also modulate this pathway.

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

4.2. Putative Antioxidant Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a key regulator of the cellular antioxidant response. Stilbenoids are known to activate this pathway, leading to the expression of antioxidant enzymes. It is plausible that this compound exerts its antioxidant effects through the activation of the Nrf2 pathway.

Caption: Putative activation of the Nrf2 antioxidant pathway by this compound.

Conclusion and Future Directions

This compound and its related stilbenoids, primarily found in Dioscorea species, represent a promising class of natural products with potential therapeutic applications. While progress has been made in their isolation and the quantification of some related compounds, further research is needed to:

-

Quantify this compound in various natural sources to identify high-yielding species and varieties.

-

Elucidate the specific signaling pathways modulated by this compound to fully understand its mechanism of action.

-

Conduct preclinical and clinical studies to evaluate the safety and efficacy of this compound for various therapeutic indications.

This technical guide provides a solid foundation for researchers and professionals to advance the scientific understanding and potential applications of these intriguing natural compounds.

References

- 1. Structures and Anti-Inflammatory Evaluation of Phenylpropanoid Derivatives from the Aerial Parts of Dioscorea polystachya - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Batatasin I, a naturally occurring phenanthrene derivative, isolated from tuberous roots of Dioscorea batatas suppresses eicosanoids generation and degranulation in bone marrow derived-mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bibenzyls and bisbybenzyls of bryophytic origin as promising source of novel therapeutics: pharmacology, synthesis and structure-activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative Analysis of Bioactive Phenanthrenes in Dioscorea batatas Decne Peel, a Discarded Biomass from Postharvest Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Therapeutic Potential of Batatasin IV: A Literature Review for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Batatasin IV, a dihydrostilbenoid compound, has emerged as a molecule of interest in the field of pharmacology. As a member of the stilbenoid family, it shares a structural backbone with compounds known for a variety of biological activities. This technical review synthesizes the current peer-reviewed literature on this compound, focusing on its therapeutic potential, and provides a framework for future research and development. While direct research on this compound is in its nascent stages, this document compiles the available quantitative data, details relevant experimental protocols, and visualizes key pathways to guide further investigation.

Quantitative Data Summary

The currently available quantitative data for this compound's biological activity is limited but points towards a specific mechanism of action. The primary inhibitory activity identified is against leukotriene A4 hydrolase.

Table 1: Inhibitory Activity of this compound

| Target Enzyme | Assay Type | IC50 Value | Source |

| Leukotriene A4 hydrolase | Alanine p-nitroanilide hydrolysis | 91.4 µM | [1] |

Key Therapeutic Target: Leukotriene A4 Hydrolase

This compound has been identified as an inhibitor of leukotriene A4 hydrolase (LTA4H), an enzyme with a dual function, acting as both an epoxide hydrolase and an aminopeptidase.[1] Its role in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory mediator, makes it a significant target for anti-inflammatory therapies. By inhibiting the epoxide hydrolase activity of LTA4H, this compound can potentially mitigate inflammatory responses.

Signaling Pathway

The following diagram illustrates the leukotriene biosynthesis pathway and the point of intervention for this compound.

Caption: Inhibition of LTA4H by this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following section outlines the methodology for the key experiment cited and provides a general framework for assessing other potential therapeutic activities of dihydrostilbenoids like this compound.

Leukotriene A4 Hydrolase Inhibition Assay

The inhibitory activity of this compound on LTA4H was determined by monitoring the hydrolysis of a substrate, alanine p-nitroanilide.[1]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against leukotriene A4 hydrolase.

Materials:

-

Leukotriene A4 hydrolase enzyme

-

Alanine p-nitroanilide (substrate)

-

This compound

-

Buffer solution (e.g., Tris-HCl)

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound to be tested.

-

In a microplate, add the LTA4H enzyme to the buffer.

-

Add the different concentrations of this compound to the wells containing the enzyme and incubate for a specified period.

-

Initiate the reaction by adding the substrate, alanine p-nitroanilide.

-

Monitor the formation of the product, p-nitroaniline, by measuring the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

General Experimental Workflow for In Vitro Screening

The following diagram illustrates a general workflow for the initial in vitro screening of a compound like this compound for various biological activities.

Caption: General workflow for in vitro evaluation.

Potential Therapeutic Applications of Dihydrostilbenoids

While specific data for this compound is limited, the broader class of dihydrostilbenoids has been investigated for a range of therapeutic effects. These studies provide a rationale for exploring similar activities in this compound.

Anti-inflammatory Activity

The inhibition of LTA4H is a direct indicator of anti-inflammatory potential. Further studies could explore the effect of this compound on other inflammatory mediators and pathways, such as the inhibition of cyclooxygenases (COX-1 and COX-2) and the modulation of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

Antioxidant Activity

Many dihydrostilbenoids exhibit antioxidant properties. Standard assays to evaluate this potential for this compound include:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: Similar to the DPPH assay, this measures the scavenging of the ABTS radical cation.

-

Oxygen Radical Absorbance Capacity (ORAC) Assay: Measures the antioxidant's ability to protect a fluorescent probe from oxidative damage.

Anticancer Activity

Several dihydrostilbenoids have demonstrated cytotoxic effects against various cancer cell lines. Initial screening of this compound's anticancer potential would involve:

-

Cell Viability Assays (e.g., MTT, SRB): To determine the cytotoxic and anti-proliferative effects on a panel of cancer cell lines.

-

Apoptosis Assays (e.g., Annexin V/PI staining, caspase activity assays): To investigate if the compound induces programmed cell death.

-

Cell Cycle Analysis: To determine if the compound causes cell cycle arrest at specific phases.

Synthesis of this compound

The synthesis of this compound has been accomplished, providing a means to obtain the compound for further biological evaluation. A key step in a reported synthesis is a copper-free Sonogashira reaction.[1]

Caption: Simplified synthetic route to this compound.

Conclusion and Future Directions

The current body of literature indicates that this compound is a promising, yet underexplored, natural product. Its confirmed inhibitory activity against leukotriene A4 hydrolase provides a solid foundation for its investigation as an anti-inflammatory agent. The broader therapeutic potential suggested by its dihydrostilbenoid structure warrants a comprehensive evaluation of its antioxidant and anticancer properties. Future research should focus on expanding the pharmacological profile of this compound through a battery of in vitro and subsequent in vivo studies. The availability of a synthetic route will be instrumental in these endeavors, allowing for the production of sufficient quantities for detailed biological characterization and potential lead optimization. This technical guide serves as a foundational resource for scientists and researchers dedicated to unlocking the full therapeutic potential of this compound.

References

Batatasin IV: A Technical Guide to its Role in Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Batatasin IV, a naturally occurring dihydrostilbenoid found in plants such as Chinese yam (Dioscorea batatas), has emerged as a molecule of interest in the field of inflammation research. Its primary mechanism of action lies in the inhibition of leukotriene A4 hydrolase (LTA4H), a pivotal enzyme in the biosynthesis of the potent pro-inflammatory mediator, leukotriene B4 (LTB4). By attenuating LTB4 production, this compound offers a targeted approach to modulating inflammatory responses. This technical guide provides a comprehensive overview of the role of this compound in cellular signaling, including its mechanism of action, downstream effects, and relevant experimental protocols. While specific quantitative data for this compound remains limited in publicly available literature, this document outlines the established signaling cascade and provides templates for experimental investigation.

Introduction

Chronic inflammation is a hallmark of numerous diseases, driving the search for novel anti-inflammatory agents with specific molecular targets. Leukotriene B4 (LTB4) is a powerful lipid mediator that plays a crucial role in the recruitment and activation of leukocytes, thereby amplifying the inflammatory cascade. The biosynthesis of LTB4 is critically dependent on the enzymatic activity of leukotriene A4 hydrolase (LTA4H). This compound has been identified as a natural inhibitor of LTA4H, positioning it as a promising candidate for the development of anti-inflammatory therapeutics.[1] This guide will delve into the molecular mechanisms through which this compound exerts its effects and provide practical information for researchers in this field.

Mechanism of Action: Inhibition of Leukotriene A4 Hydrolase

This compound's principal molecular target is the enzyme leukotriene A4 hydrolase (LTA4H). LTA4H is a bifunctional zinc metalloenzyme that converts leukotriene A4 (LTA4) into leukotriene B4 (LTB4). By inhibiting LTA4H, this compound effectively blocks the production of LTB4, a key mediator of inflammation.[1]

The Leukotriene B4 Signaling Pathway

Leukotriene B4 exerts its pro-inflammatory effects by binding to two high-affinity G protein-coupled receptors, BLT1 and BLT2, expressed on the surface of various immune cells, including neutrophils, macrophages, and lymphocytes.[2][3][4] Activation of these receptors triggers a cascade of intracellular signaling events, leading to:

-

Chemotaxis: Recruitment of leukocytes to the site of inflammation.

-

Cell Activation: Degranulation and release of reactive oxygen species (ROS) and pro-inflammatory cytokines.

-

Enhanced Inflammation: Amplification of the inflammatory response.

The downstream signaling pathways activated by LTB4 receptor engagement include the Extracellular signal-regulated kinase (ERK), Protein Kinase B (Akt), and Nuclear Factor-kappa B (NF-κB) pathways.[2][3]

Downstream Cellular Signaling Pathways Modulated by this compound

By inhibiting LTA4H and subsequently reducing LTB4 levels, this compound is predicted to suppress the activation of the following key pro-inflammatory signaling pathways:

ERK Pathway

The ERK pathway is a critical regulator of cell proliferation, differentiation, and survival, and its activation is implicated in inflammatory responses. LTB4 binding to its receptors can lead to the phosphorylation and activation of ERK. Therefore, this compound, by blocking LTB4 production, is expected to attenuate ERK phosphorylation.

Akt Pathway

The Akt signaling pathway is a central regulator of cell survival, growth, and proliferation. It can be activated by LTB4 and plays a role in promoting the survival of inflammatory cells. Inhibition of LTA4H by this compound would likely lead to a reduction in Akt phosphorylation.

NF-κB Pathway

NF-κB is a master transcriptional regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. LTB4 is a known activator of the NF-κB pathway.[2][3] this compound is therefore anticipated to suppress NF-κB activation by preventing the upstream LTB4 signal.

Quantitative Data

| Parameter | Value | Cell Line/System | Reference |

| LTA4H Inhibition IC50 | Data not available | ||

| Effect on p-ERK Levels | Data not available | ||

| Effect on p-Akt Levels | Data not available | ||

| Effect on NF-κB Activation | Data not available |

Experimental Protocols

The following are detailed, representative protocols for key experiments to investigate the effects of this compound.

LTA4H Inhibition Assay

This protocol provides a framework for assessing the direct inhibitory effect of this compound on LTA4H activity by measuring the production of LTB4.

1. Reagents and Materials:

-

Recombinant human LTA4H

-

Leukotriene A4 (LTA4)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)

-

Methanol

-

Internal Standard (e.g., d4-LTB4)

-

LC-MS/MS system

2. Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, pre-incubate recombinant human LTA4H with varying concentrations of this compound or vehicle control in assay buffer for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding the substrate, LTA4.

-

Incubate for the desired time (e.g., 10 minutes) at 37°C.

-

Stop the reaction by adding ice-cold methanol containing an internal standard.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant for LTB4 levels using a validated LC-MS/MS method.[5][6] Alternatively, an ELISA kit can be used for quantification.[7][8]

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Western Blot Analysis of Signaling Pathway Activation

This protocol details the methodology to assess the effect of this compound on the phosphorylation status of key signaling proteins.[9][10][11]

1. Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., human neutrophils, macrophages, or a relevant cell line expressing BLT receptors) to 70-80% confluency.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with an LTB4 receptor agonist (or LTB4 itself) to induce signaling pathway activation. A non-treated control group should also be included.

2. Protein Extraction:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

3. Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-ERK, total ERK, phospho-Akt, total Akt, phospho-p65 NF-κB, and total p65 NF-κB overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Signaling Pathways

Caption: this compound inhibits LTA4H, blocking LTB4 production and downstream signaling.

Experimental Workflow

Caption: Workflow for assessing this compound's effects on LTA4H and cell signaling.

Conclusion

This compound represents a compelling natural product with a clear mechanism of action targeting the LTA4H-LTB4 axis. Its ability to inhibit a key pro-inflammatory pathway makes it a valuable tool for inflammation research and a potential lead compound for the development of novel anti-inflammatory drugs. While further studies are required to quantify its potency and delineate its effects on downstream signaling pathways in various cellular contexts, the information and protocols provided in this guide offer a solid foundation for advancing our understanding of this compound's therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pnas.org [pnas.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice | PLOS One [journals.plos.org]

- 5. A highly sensitive and selective method for the determination of Leukotriene B4 in human plasma by negative ion chemical ionization/gas chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. abcam.co.jp [abcam.co.jp]

- 8. Multispecies Leukotriene B4 Competitive ELISA Kit (EHLTB4) - Invitrogen [thermofisher.com]

- 9. pubcompare.ai [pubcompare.ai]

- 10. researchgate.net [researchgate.net]

- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Measuring Batatasin IV Activity Using a Cell-Based LTA4H Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batatasin IV is a dihydrostilbenoid compound that has been identified as an inhibitor of Leukotriene A4 Hydrolase (LTA4H).[1][2] LTA4H is a critical bifunctional zinc enzyme that catalyzes the final step in the biosynthesis of Leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator.[3][4] LTB4 is a powerful chemoattractant for neutrophils and is implicated in the pathogenesis of numerous inflammatory diseases.[3][5] By inhibiting LTA4H, compounds like this compound can block the production of LTB4, thereby exerting anti-inflammatory effects.[4][6] This makes this compound a person of interest for therapeutic development.

These application notes provide a detailed protocol for a cell-based assay to quantify the inhibitory activity of this compound on LTA4H. The assay utilizes the murine macrophage cell line, RAW 264.7, which is a well-established model for studying inflammation.[7][8][9] In this assay, cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, leading to the production and release of LTB4.[1][10] The inhibitory effect of this compound is determined by measuring the reduction of LTB4 in the cell culture supernatant using a competitive enzyme-linked immunosorbent assay (ELISA). A parallel cell viability assay is included to ensure that the observed inhibition of LTB4 production is not a result of cytotoxicity.

Signaling Pathway of LTA4H in Inflammation

Caption: LTA4H Signaling Pathway in Macrophages.

Experimental Protocols

I. Cell Culture and Maintenance

-

Cell Line: RAW 264.7 (murine macrophage cell line).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Detach cells using a cell scraper.

II. LTB4 Inhibition Assay

This protocol is designed for a 96-well plate format.

-

Cell Seeding:

-

Harvest RAW 264.7 cells and perform a cell count.

-

Seed the cells in a 96-well flat-bottom plate at a density of 2.5 x 10⁵ cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow for cell adherence.

-

-

Compound Treatment:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in serum-free DMEM to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.

-

Carefully remove the culture medium from the wells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (0.1% DMSO in serum-free DMEM) and a positive control (a known LTA4H inhibitor).

-

Pre-incubate the cells with the compounds for 1 hour at 37°C.

-

-

Cell Stimulation:

-

Prepare a stock solution of Lipopolysaccharide (LPS) in sterile PBS.

-

Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL. Include a non-stimulated control group (cells with vehicle only).

-

Incubate the plate for 3 hours at 37°C. This incubation time has been shown to be optimal for LTB4 release.[10]

-

-

Supernatant Collection:

-

After the incubation period, centrifuge the 96-well plate at 400 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant from each well without disturbing the cell monolayer.

-

The supernatant can be stored at -80°C until the LTB4 measurement or used immediately.

-

-

Quantification of LTB4:

-

Measure the concentration of LTB4 in the collected supernatants using a commercially available LTB4 ELISA kit. Follow the manufacturer's instructions precisely.

-

Briefly, the assay typically involves adding the supernatant samples and standards to a microplate pre-coated with an anti-LTB4 antibody, followed by the addition of an HRP-conjugated LTB4 tracer. After incubation and washing steps, a substrate solution is added, and the color development is stopped. The absorbance is read at 450 nm using a microplate reader.

-

The concentration of LTB4 is inversely proportional to the absorbance, and a standard curve is used to calculate the LTB4 concentration in each sample.

-

III. Cell Viability Assay (MTT Assay)

This assay should be run in parallel with the LTB4 inhibition assay to assess the cytotoxicity of this compound.

-

Procedure:

-

Seed and treat the cells with this compound for the same duration as the LTB4 assay (1-hour pre-incubation followed by 3 hours).

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Calculation:

-

Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100.

-

Experimental Workflow

Caption: Workflow for the this compound LTA4H Inhibition Assay.

Data Presentation

Table 1: Effect of this compound on LTB4 Production in LPS-Stimulated RAW 264.7 Cells

| This compound Conc. (µM) | LTB4 Concentration (ng/mL) ± SD | % Inhibition |

| Vehicle Control (No LPS) | 0.5 ± 0.1 | - |

| Vehicle Control (+ LPS) | 25.2 ± 2.1 | 0 |

| 1 | 20.1 ± 1.8 | 20.2 |

| 5 | 15.3 ± 1.5 | 39.3 |

| 10 | 11.8 ± 1.2 | 53.2 |

| 25 | 6.5 ± 0.8 | 74.2 |

| 50 | 3.1 ± 0.5 | 87.7 |

| 100 | 1.9 ± 0.3 | 92.5 |

| Positive Control (10 µM) | 2.5 ± 0.4 | 90.1 |

Data are presented as mean ± standard deviation (SD) from three independent experiments. % Inhibition is calculated relative to the LPS-stimulated vehicle control.

Table 2: Cytotoxicity of this compound in RAW 264.7 Cells

| This compound Conc. (µM) | Cell Viability (%) ± SD |

| Vehicle Control | 100 ± 4.5 |

| 1 | 98.9 ± 5.1 |

| 5 | 97.5 ± 4.8 |

| 10 | 96.8 ± 5.3 |

| 25 | 95.2 ± 4.9 |

| 50 | 93.6 ± 5.5 |

| 100 | 91.3 ± 6.1 |

Data are presented as mean ± standard deviation (SD) from three independent experiments.

Data Analysis and Interpretation

-

LTB4 Inhibition: Calculate the percentage of LTB4 inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (LTB4_treated / LTB4_vehicle+LPS)] x 100

-

IC₅₀ Determination: Plot the % inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of LTB4 production.

-

Cytotoxicity Assessment: Evaluate the cell viability data. Significant inhibition of LTB4 production in the absence of significant cytotoxicity (e.g., >90% cell viability) indicates that the effect of this compound is due to specific inhibition of the LTA4H pathway and not a general toxic effect on the cells.

By following these detailed protocols, researchers can effectively and accurately measure the in vitro activity of this compound as an LTA4H inhibitor, providing valuable data for its further development as a potential anti-inflammatory therapeutic agent.

References

- 1. Macrophages cultured in vitro release leukotriene B4 and neutrophil attractant/activation protein (interleukin 8) sequentially in response to stimulation with lipopolysaccharide and zymosan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholars.northwestern.edu [scholars.northwestern.edu]

- 3. uniprot.org [uniprot.org]

- 4. Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neutrophil derived LTB4 induces macrophage aggregation in response to encapsulated Streptococcus iniae infection | PLOS One [journals.plos.org]

- 6. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]

- 7. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Macrophages cultured in vitro release leukotriene B4 and neutrophil attractant/activation protein (interleukin 8) sequentially in response to stimulation with lipopolysaccharide and zymosan - PMC [pmc.ncbi.nlm.nih.gov]

Lack of Animal Model Studies Hinders Efficacy Assessment of Batatasin IV

Despite a comprehensive review of available scientific literature, no specific animal model studies detailing the efficacy of Batatasin IV for any therapeutic application have been identified. This absence of preclinical in vivo data prevents the creation of detailed application notes and protocols as requested.

Researchers and drug development professionals are advised that foundational data on the in vivo effects, safety profile, and therapeutic potential of this compound is not currently available in the public domain. While general studies point to the anticancer properties of bioactive compounds from sweet potato (Ipomoea batatas), from which this compound is derived, these studies do not offer specific insights into the action of this compound itself.[1]

General Landscape of Preclinical Cancer Models

In the broader context of cancer research, several types of animal models are commonly employed to assess the efficacy of novel compounds. These include:

-

Xenograft Models: These models involve the implantation of human tumor cells into immunocompromised mice.[2][3] They are widely used to evaluate the anti-cancer activity of new therapies.[2] Xenograft models can be established subcutaneously or orthotopically (in the organ of origin) to better mimic the tumor microenvironment.[2]

-

Patient-Derived Xenograft (PDX) Models: PDX models are developed by implanting tumor tissue from a patient directly into an immunodeficient mouse.[4] These models are considered to more accurately reflect the heterogeneity and genetic characteristics of human tumors, making them valuable tools for predicting clinical responses to treatment.[4][5][6]

-

Syngeneic Models: In these models, cancer cells from a specific mouse strain are implanted into mice of the same genetic background.[7] A key advantage of this model is the presence of a competent immune system, allowing for the study of immunotherapies.[7]

Methodological Considerations in Animal Studies

A typical workflow for evaluating a compound's efficacy in a preclinical animal model for cancer would involve the following stages:

References

- 1. researchgate.net [researchgate.net]

- 2. reactionbiology.com [reactionbiology.com]

- 3. researchgate.net [researchgate.net]

- 4. Current research developments of patient-derived tumour xenograft models (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. championsoncology.com [championsoncology.com]

- 6. xn--9kr57xk9fjp6a.com [xn--9kr57xk9fjp6a.com]

- 7. Animal models for exploring the pharmacokinetics of breast cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

Quantifying the Inhibition of Leukotriene A4 Hydrolase (LTA4H) by Batatasin IV: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to quantifying the inhibitory activity of Batatasin IV on the Leukotriene A4 hydrolase (LTA4H) enzyme. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that plays a critical role in the inflammatory cascade.[1][2] Its primary pro-inflammatory function is the conversion of Leukotriene A4 (LTA4) to Leukotriene B4 (LTB4), a potent chemoattractant for neutrophils and other immune cells.[3][4] LTA4H also possesses an aminopeptidase activity that can degrade pro-inflammatory peptides, suggesting a more complex role in regulating inflammation.[2]

This compound, a naturally derived compound, has been identified as an inhibitor of LTA4H. Understanding the quantitative aspects of this inhibition is crucial for evaluating its therapeutic potential as an anti-inflammatory agent. These notes provide the necessary protocols to determine the inhibitory potency of this compound, typically expressed as the half-maximal inhibitory concentration (IC50).

Signaling Pathway

The LTA4H enzyme is a key component of the 5-lipoxygenase (5-LOX) pathway, which is responsible for the synthesis of leukotrienes from arachidonic acid.

Quantitative Data

| Compound | Target Enzyme | Activity Assayed | Substrate | IC50 (µM) |

| Batatasin III | LTA4H | Aminopeptidase (AP) | Pro-pNA | 539.04 |

Table 1: Inhibitory concentration of Batatasin III on the aminopeptidase activity of LTA4H. Data sourced from research conducted at George Mason University.[5]

Experimental Protocols

The following protocols are designed to enable researchers to quantify the inhibitory effect of this compound on the epoxide hydrolase activity of LTA4H.

Protocol 1: In Vitro LTA4H Epoxide Hydrolase Inhibition Assay

This protocol is adapted from established methods for measuring LTA4H inhibition.[6]

Objective: To determine the IC50 value of this compound for the epoxide hydrolase activity of human LTA4H.

Materials:

-

Recombinant human LTA4H

-

Leukotriene A4 (LTA4) methyl ester

-

This compound

-

Bovine Serum Albumin (BSA)

-

Dimethyl sulfoxide (DMSO)

-

Sodium phosphate buffer (10 mM, pH 7.4)

-

Assay buffer (e.g., PBS)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at a wavelength suitable for LTB4 detection (e.g., via ELISA)

-

Incubator at 37°C

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of final concentrations (e.g., 0.1 µM to 100 µM).

-

Prepare the reaction buffer: 10 mM sodium phosphate, pH 7.4, containing 4 mg/mL BSA and a final DMSO concentration of 2.5% (v/v) to ensure inhibitor solubility.[6]

-

Prepare the LTA4 substrate immediately before use by hydrolyzing the LTA4 methyl ester.

-

-

Enzyme and Inhibitor Pre-incubation:

-

In a 96-well plate, add 180 µL of reaction buffer to each well.

-

Add the appropriate volume of the this compound dilution series to the wells. Include a vehicle control (DMSO only) and a no-enzyme control.

-

Add 300 ng of recombinant human LTA4H to each well (except the no-enzyme control).

-

Incubate the plate for 15 minutes at 37°C to allow this compound to bind to the enzyme.[6]

-

-

Enzymatic Reaction:

-

Reaction Termination and Detection:

-

Terminate the reaction by diluting the reaction mixture 20-fold with cold assay buffer.[6]

-

Quantify the amount of LTB4 produced using a suitable method, such as a competitive Enzyme-Linked Immunosorbent Assay (ELISA) specific for LTB4.

-

-

Data Analysis:

-

Calculate the percentage of LTA4H inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

-

Conclusion

The protocols and information provided in these application notes offer a robust framework for researchers to quantify the inhibitory activity of this compound on LTA4H. While a specific IC50 value for the epoxide hydrolase activity of this compound is yet to be published, the provided methodologies will enable its determination. The availability of quantitative data for the related compound, Batatasin III, on the aminopeptidase activity of LTA4H underscores the potential for this class of molecules to modulate LTA4H function.[5] Rigorous quantification of this compound's inhibitory effects is a critical step in advancing its development as a potential therapeutic agent for inflammatory diseases.

References

- 1. benthamscience.com [benthamscience.com]

- 2. uniprot.org [uniprot.org]

- 3. Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Testing three different compounds as potential anti-inflammatory drugs for the modulation of LTA4H AP activity | Journal of Student-Scientists' Research [journals.gmu.edu]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols: Investigating Batatasin IV in a Murine Model of Inflammatory Pain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory pain is a significant clinical challenge, and the development of novel analgesics with improved efficacy and safety profiles is a critical area of research. Batatasin IV, a dihydrostilbenoid compound, has emerged as a potential therapeutic agent due to its putative anti-inflammatory properties. Preclinical evidence suggests that this compound may exert its effects through the inhibition of leukotriene A4 hydrolase (LTA4H), a key enzyme in the biosynthesis of the potent pro-inflammatory mediator, leukotriene B4 (LTB4). By inhibiting LTA4H, this compound is hypothesized to reduce the inflammatory cascade and associated pain.

These application notes provide detailed protocols for evaluating the efficacy of this compound in established murine models of inflammatory pain, namely the carrageenan-induced paw edema model and the formalin test. The described methodologies, along with illustrative data, offer a framework for investigating the anti-inflammatory and analgesic potential of this compound and elucidating its mechanism of action.

Proposed Mechanism of Action of this compound

This compound is thought to selectively inhibit the epoxide hydrolase activity of leukotriene A4 hydrolase (LTA4H). This enzyme is responsible for the conversion of leukotriene A4 (LTA4) to leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils and a key driver of the inflammatory response. Inhibition of LTA4H by this compound is expected to lead to a decrease in LTB4 levels at the site of inflammation, thereby reducing neutrophil infiltration, edema, and hyperalgesia.